N-(1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
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Overview
Description
“N-(1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide” is a compound that belongs to the benzothiazole class of compounds . Benzothiazole derivatives are known for their wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, and antitubercular activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . In one study, hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) were used to mediate the synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .Molecular Structure Analysis
The molecular structure of benzothiazole compounds is characterized by a bicyclic system consisting of a benzene ring fused to a thiazole ring . The benzothiazole moiety is a common feature in many synthetic and natural products .Chemical Reactions Analysis
Benzothiazole compounds exhibit diverse chemical reactivity. They are often used as starting materials for the synthesis of larger, usually bioactive structures . Their aromaticity makes them relatively stable, although as heterocycles, they have reactive sites that allow for functionalization .Physical And Chemical Properties Analysis
Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C . The specific physical and chemical properties of “N-(1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide” would depend on its exact molecular structure.Scientific Research Applications
- Researchers have synthesized novel N’-arylamides containing the benzothiazole moiety and evaluated their antibacterial activity . Among these compounds, C 13 , which possesses a thiophene ring attached to the benzothiazole via an amide linkage, exhibited promising activity against Staphylococcus aureus strains.
- Benzothiazole derivatives have been associated with anti-inflammatory activity . Although specific studies on this compound are limited, its structural features suggest potential anti-inflammatory effects.
- Benzothiazole derivatives have been explored as potential anticancer agents . While direct studies on this specific compound are scarce, its structural similarity to known anticancer molecules warrants further investigation.
- Benzothiazole derivatives have demonstrated antifungal properties . Although data on this particular compound are lacking, its structure suggests potential antifungal activity.
- 2-Aminobenzothiazoles, structurally related to our compound, have been investigated for their larvicidal and adulticidal activities against Aedes aegypti mosquitoes .
Antibacterial Agents
Anti-Inflammatory Properties
Anticancer Research
Antifungal Applications
Larvicidal and Adulticidal Activities
Metal Complexes and Antibacterial Activity
Mechanism of Action
Future Directions
Benzothiazole compounds continue to be of interest in the field of medicinal chemistry due to their diverse biological activities and pharmaceutical potential . Future research may focus on developing more efficient synthesis methods, exploring new biological activities, and designing benzothiazole derivatives with improved safety profiles .
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O3S2/c20-15(18-16-17-11-3-1-2-4-13(11)24-16)14-8-9-7-10(19(21)22)5-6-12(9)23-14/h1-8H,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMIPXFHXXBFIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide |
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